molecular formula C10H14O B011213 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL CAS No. 110366-21-7

1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL

Cat. No.: B011213
CAS No.: 110366-21-7
M. Wt: 150.22 g/mol
InChI Key: ITEHCEAAXLZQSK-UHFFFAOYSA-N
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Description

1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is an organic compound characterized by a cyclohexene ring with a hydroxyl group, an ethynyl group, and two methyl groups attached. This compound is notable for its unique structure, which combines elements of both alkyne and alcohol functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Alkyne Addition: : One common method to synthesize 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL involves the addition of an ethynyl group to a cyclohexene derivative. This can be achieved through a reaction between 4,4-dimethyl-2-cyclohexen-1-one and an ethynyl Grignard reagent under controlled conditions.

  • Hydroxylation: : Another approach involves the hydroxylation of 4,4-dimethyl-1-ethynyl-2-cyclohexene. This can be done using oxidizing agents such as osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the addition of ethynyl groups to cyclohexene derivatives. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL can undergo oxidation reactions. For instance, using potassium permanganate (KMnO4) or chromium trioxide (CrO3), the hydroxyl group can be oxidized to a ketone, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-one.

  • Reduction: : The compound can also be reduced. Hydrogenation using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the ethynyl group to an ethyl group, yielding 4,4-dimethyl-2-cyclohexen-1-ol.

  • Substitution: : Nucleophilic substitution reactions can occur at the hydroxyl group. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 4,4-dimethyl-1-ethynyl-2-cyclohexen-1-chloride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution Reagents: Thionyl chloride (SOCl2)

Major Products

    Oxidation: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-one

    Reduction: 4,4-Dimethyl-2-cyclohexen-1-ol

    Substitution: 4,4-Dimethyl-1-ethynyl-2-cyclohexen-1-chloride

Scientific Research Applications

1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

  • Biology: : The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes, providing insights into enzyme specificity and mechanism.

  • Medicine: : Research into its derivatives may lead to the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

  • Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL exerts its effects depends on the specific reaction or application. In enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ethynyl group can undergo addition reactions. The molecular targets and pathways involved vary widely, from enzyme active sites in biological systems to catalytic surfaces in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-cyclohexen-1-ol: Lacks the ethynyl group, making it less reactive in certain types of addition reactions.

    4,4-Dimethyl-1-ethynylcyclohexane: Lacks the double bond in the cyclohexene ring, affecting its reactivity and stability.

    4,4-Dimethyl-1-ethynyl-2-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity patterns.

Uniqueness

1-Ethynyl-4,4-dimethylcyclohex-2-EN-1-OL is unique due to the combination of its functional groups. The presence of both an ethynyl group and a hydroxyl group on a cyclohexene ring allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

110366-21-7

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

1-ethynyl-4,4-dimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H14O/c1-4-10(11)7-5-9(2,3)6-8-10/h1,5,7,11H,6,8H2,2-3H3

InChI Key

ITEHCEAAXLZQSK-UHFFFAOYSA-N

SMILES

CC1(CCC(C=C1)(C#C)O)C

Canonical SMILES

CC1(CCC(C=C1)(C#C)O)C

Synonyms

2-Cyclohexen-1-ol, 1-ethynyl-4,4-dimethyl- (9CI)

Origin of Product

United States

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